4-tert-Butylbenzoic acid

Description

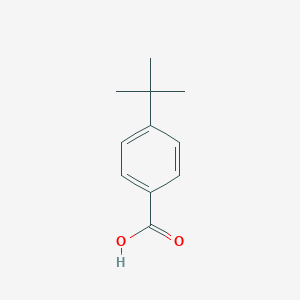

Structure

3D Structure

Propriétés

IUPAC Name |

4-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVYCTOWXSLNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10196-68-6 (barium salt), 16518-26-6 (potassium salt), 17264-53-8 (hydrochloride salt), 4067-14-5 (aluminum salt), 4980-54-5 (zinc salt), 52509-83-8 (magnesium salt), 52509-84-9 (calcium salt) | |

| Record name | p-tert-Butylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040703 | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Colorless or white solid; [CHEMINFO] Beige chips or powder; [MSDSonline] | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

158 °C | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; VERY SOL IN ALCOHOL & BENZENE | |

| Record name | P-TERT-BUTYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000636 [mmHg] | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM DILUTE ALCOHOL | |

CAS No. |

98-73-7 | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Z7T3VN0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-TERT-BUTYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

164.5-165.5 °C | |

| Record name | P-TERT-BUTYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butylbenzoic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylbenzoic acid (4-tBBA), a para-substituted aromatic carboxylic acid, is a versatile organic compound with significant applications across various industries, including polymers, cosmetics, and pharmaceuticals. Its unique molecular structure, featuring a bulky tert-butyl group, imparts specific chemical and physical properties that make it a valuable intermediate and additive. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, synthesis, and analysis of this compound. Detailed experimental protocols for its synthesis, purification, and analytical determination are presented, alongside a discussion of its role as a sirtuin inhibitor and its industrial applications.

Chemical Structure and Identification

This compound is an organic compound characterized by a benzoic acid core substituted with a tert-butyl group at the para (4-) position of the benzene (B151609) ring.[1] This substitution is key to its distinct properties.[2]

Structural Representation

The chemical structure of this compound is illustrated below.

Caption: 2D structure of this compound.

Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 98-73-7[1][4] |

| Molecular Formula | C₁₁H₁₄O₂[1][3][4] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)O[3] |

| InChIKey | KDVYCTOWXSLNNI-UHFFFAOYSA-N[3] |

| Synonyms | p-tert-Butylbenzoic acid, PTBBA, 4-(1,1-dimethylethyl)benzoic acid[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a white to off-white crystalline solid.[1]

| Property | Value |

| Molecular Weight | 178.23 g/mol [4] |

| Melting Point | 162-169 °C[4][5] |

| Boiling Point | 257.6 °C at 760 mmHg[6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and benzene.[1][4] |

| pKa | A saturated solution in water has a pH of 3.9.[4][7] |

| Vapor Pressure | <0.01 hPa at 20 °C[7] |

| Flash Point | 180 °C[4] |

| Appearance | White to off-white crystalline solid.[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Spectral data available.[8][9] |

| ¹³C NMR | Spectral data available.[10] |

| Mass Spectrometry (MS) | Mass spectral data available.[3][11] |

| Infrared (IR) Spectroscopy | IR spectral data available.[3] |

| UV Spectroscopy | Maximum absorption at 237.5 nm (in alcohol with 0.01 N HCl).[3][4] |

Experimental Protocols

Synthesis of this compound by Oxidation of 4-tert-Butyltoluene (B18130)

A common method for the synthesis of this compound is the liquid-phase air oxidation of 4-tert-butyltoluene.[12]

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and gas inlet, charge 4-tert-butyltoluene and a cobalt-based catalyst (e.g., cobalt acetate).[13]

-

Oxidation: Heat the mixture to the reaction temperature (typically 135-155 °C) while bubbling air or an oxygen-containing gas through the solution.[13]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, which will cause the crude this compound to crystallize.[13]

-

Purification:

-

Filter the crude product and wash it with a suitable solvent (e.g., p-tert-butyltoluene) to remove unreacted starting material and byproducts.[13]

-

For further purification, the crude product can be dissolved in a hot solvent like toluene, filtered to remove insoluble impurities, and then recrystallized by cooling.[13] The purified crystals are then collected by filtration and dried under vacuum.

-

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like this compound.

Methodology:

-

Dissolution: Dissolve the impure this compound in a minimum amount of a hot solvent (e.g., dilute alcohol or toluene).[14]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove the residual solvent.

Quantitative Analysis by Titration

The purity of this compound can be determined by acid-base titration with a standardized solution of a strong base, such as sodium hydroxide (B78521).

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as ethanol.

-

Titration Setup: Fill a burette with a standardized solution of sodium hydroxide (e.g., 0.1 M).

-

Indicator: Add a few drops of a suitable pH indicator (e.g., phenolphthalein) to the dissolved this compound solution.

-

Titration: Titrate the this compound solution with the sodium hydroxide solution until the endpoint is reached, indicated by a persistent color change of the indicator.

-

Calculation: Calculate the purity of the this compound based on the volume of sodium hydroxide solution used, its concentration, and the initial mass of the sample.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for the analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Methodology:

-

Mobile Phase: A typical mobile phase for the reverse-phase HPLC analysis of this compound consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[1]

-

Column: A C18 column is commonly used for the separation.[1]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 237.5 nm) is suitable.[3][4]

-

Quantification: The concentration of this compound in a sample can be determined by comparing its peak area to that of a known standard.

Biological Activity and Applications

Sirtuin Inhibition

This compound has been identified as a potent inhibitor of yeast sirtuin (Sir2p) and a weak but selective inhibitor of human SIRT1.[4][12] Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. The inhibition of sirtuins is an area of active research for potential therapeutic applications in various diseases. The 4-alkyl or 4-alkylaminobenzoic acid structure is considered a key motif for Sir2p inhibitory activity.[4]

Industrial Applications

This compound has several important industrial applications:

-

Alkyd Resin Modifier: It is used as a modifier for alkyd resins, which are used in paints and coatings. Its incorporation can improve gloss, weather resistance, and drying time.[2]

-

PVC Heat Stabilizer: The metal salts of this compound are effective heat stabilizers for polyvinyl chloride (PVC), preventing its degradation during processing.[2]

-

Intermediate for Avobenzone (B1665848) Synthesis: It is a key intermediate in the synthesis of Avobenzone, a common UVA filter used in sunscreens.[2][15]

-

Polymerization Regulator: It can act as a polymerization regulator for polyesters.[12]

-

Corrosion Inhibitor: It is also used as an additive in cutting oils and as a corrosion inhibitor.[12]

Conclusion

This compound is a commercially significant organic compound with a well-defined chemical structure and a range of useful physicochemical properties. Its synthesis and analysis can be achieved through established experimental protocols. The biological activity of this compound as a sirtuin inhibitor presents an interesting avenue for further research in drug development. Its diverse industrial applications underscore its importance as a versatile chemical intermediate. This guide provides a foundational understanding of this compound for professionals in research and development.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Avobenzone synthesis - chemicalbook [chemicalbook.com]

- 4. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for preparing avobenzone - Eureka | Patsnap [eureka.patsnap.com]

- 6. Avobenzone - فرتاک لوتوس | Fartak lotus [fartaklotus.com]

- 7. benchchem.com [benchchem.com]

- 8. CN104876814A - Synthetic method of avobenzone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. benchchem.com [benchchem.com]

- 12. This compound | 98-73-7 [chemicalbook.com]

- 13. helixchrom.com [helixchrom.com]

- 14. This compound | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-tert-Butylbenzoic Acid (CAS 98-73-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butylbenzoic acid (PTBBA), a versatile organic compound with significant applications across various industries, including pharmaceuticals, polymers, and cosmetics. This document details its physicochemical properties, synthesis and purification methodologies, analytical techniques, and key applications. Special emphasis is placed on its role as a precursor in the synthesis of the UVA blocker avobenzone (B1665848) and its activity as a sirtuin inhibitor. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid, characterized by a bulky tert-butyl group attached to the para position of the benzoic acid ring.[1] This substitution pattern imparts specific solubility and reactivity properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 98-73-7 | [2] |

| Molecular Formula | C11H14O2 | [2] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Colorless needle-like crystals or crystalline powder | [2] |

| Melting Point | 162-165 °C | [2][4] |

| Boiling Point | 280 °C | [2][5] |

| Density | 1.045 g/cm³ (at 30 °C) | [2] |

| Vapor Pressure | <0.01 hPa (at 20 °C) | [6] |

| Flash Point | 180 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and benzene. | [2][3] |

| pKa | 3.9 | [7] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data/Reference |

| ¹H NMR | Spectra available.[6][8] |

| ¹³C NMR | Spectra available.[6][9] |

| Infrared (IR) | Spectra available (KBr disc and CCl4 solution).[6][10] |

| Mass Spectrometry (MS) | Mass spectrum data available.[3][10] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the oxidation of p-tert-butyltoluene.[7][11] Subsequent purification is typically achieved through recrystallization.

Experimental Protocol: Synthesis via Oxidation of p-tert-butyltoluene

This protocol describes the liquid-phase air oxidation of p-tert-butyltoluene using a cobalt catalyst.[3]

Materials:

-

p-tert-butyltoluene

-

Cobalt (II) acetate

-

Autoclave reactor with mechanical stirrer, gas inlet, and temperature control

-

Toluene (B28343) for recrystallization

Procedure:

-

Charge the autoclave reactor with p-tert-butyltoluene and a catalytic amount of cobalt (II) acetate.

-

Seal the reactor and commence stirring.

-

Pressurize the reactor with air.

-

Heat the reaction mixture to approximately 150-155 °C to initiate the reaction.

-

After initiation (typically 0.5-1 hour), reduce the temperature to 135-145 °C and continue the reaction for at least 5 hours.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.

-

The crude this compound is then collected.

Experimental Protocol: Purification by Recrystallization

This protocol outlines a general procedure for the purification of crude this compound.

Materials:

-

Crude this compound

-

Toluene (or another suitable solvent like aqueous ethanol)

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot toluene in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the crystals thoroughly to remove any residual solvent.

Diagram 1: General Workflow for Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a common and effective method for the analysis of this compound.

Experimental Protocol: HPLC Analysis

This protocol provides a general reverse-phase HPLC method for the analysis of this compound.[11]

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

C18 reverse-phase column (e.g., Newcrom R1)

Mobile Phase:

-

A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for the specific column and system.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test material in the mobile phase.

-

Filter both the standard and sample solutions through a 0.45 µm syringe filter.

-

Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 237 nm).

-

Inject the standard solution to establish the retention time and response factor.

-

Inject the sample solution and analyze the resulting chromatogram to determine the purity and concentration of this compound.

Key Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various commercially important compounds and exhibits interesting biological activities.

Synthesis of Avobenzone

This compound is a key precursor in the production of avobenzone, a widely used UVA filter in sunscreens.[12][13] The synthesis typically involves the esterification of this compound to its methyl ester, followed by a condensation reaction.

Diagram 2: Synthetic Pathway to Avobenzone

Caption: Simplified synthetic route to Avobenzone from this compound.

Biological Activity: Sirtuin Inhibition

This compound has been identified as a weak but selective inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase.[14][15] Sirtuins are NAD+-dependent enzymes that play crucial roles in regulating cellular processes such as gene silencing and cell cycle control.[14] The inhibition of SIRT1 is a target for cancer chemotherapy.[14]

Diagram 3: Simplified Sirtuin Inhibition Pathway

Caption: Inhibition of SIRT1 by this compound.

Polymer Chemistry: PVC Stabilization

Metal salts of this compound are utilized as heat stabilizers in polyvinyl chloride (PVC) formulations.[16][17] These stabilizers function by neutralizing hydrogen chloride (HCl) that is released during the thermal degradation of PVC, thereby preventing discoloration and maintaining the polymer's mechanical properties.[17]

Diagram 4: Mechanism of PVC Stabilization

References

- 1. Page loading... [guidechem.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound(98-73-7) 1H NMR spectrum [chemicalbook.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. This compound | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102617335A - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

- 10. Avobenzone synthesis - chemicalbook [chemicalbook.com]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Avobenzone - فرتاک لوتوس | Fartak lotus [fartaklotus.com]

- 13. CN104876814A - Synthetic method of avobenzone - Google Patents [patents.google.com]

- 14. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of benzoic acid derivatives as sirtuin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What Is The Role Of this compound? - Vinati Organics [vinatiorganics.com]

- 17. The mechanism of action of PVC stabilizer - Knowledge - JUBANG [pvcchemical.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-tert-Butylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the spectroscopic data for 4-tert-Butylbenzoic acid (C₁₁H₁₄O₂), a compound often used as a modifier for alkyd resins and a corrosion inhibitor.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

This compound consists of a benzene (B151609) ring substituted with a tert-butyl group and a carboxylic acid group at the para position.[2] This distinct structure gives rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Caption: Correlation of this compound's structure with its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Data Presentation

Table 1: ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | Doublet | 2H | Aromatic (ortho to -COOH) |

| 7.50 | Doublet | 2H | Aromatic (meta to -COOH) |

| 1.34 | Singlet | 9H | -C(CH₃)₃ |

| ~12.0 | Broad Singlet | 1H | -COOH |

Note: The carboxylic acid proton signal is broad and its chemical shift can vary with concentration and solvent.[3]

Table 2: ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 101 MHz[3]

| Chemical Shift (δ) ppm | Assignment |

| 172.3 | -COOH |

| 157.6 | Aromatic C (para to -COOH) |

| 130.1 | Aromatic CH (ortho to -COOH) |

| 126.6 | Aromatic C (ipso to -COOH) |

| 125.5 | Aromatic CH (meta to -COOH) |

| 35.2 | -C (CH₃)₃ |

| 31.1 | -C(CH₃ )₃ |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general steps for acquiring NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[4][5]

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]

-

Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.

-

If required, add a small amount of an internal standard like Tetramethylsilane (TMS).[5]

-

-

Instrument Setup:

-

Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.[4]

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes signal resolution.[4]

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

Set appropriate acquisition parameters, including the number of scans (e.g., 16 for ¹H, 128 or more for ¹³C), spectral width, and relaxation delay (typically 1-2 seconds).[6]

-

Initiate the data acquisition.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2960 | C-H stretch (sp³) | tert-Butyl |

| ~3050 | C-H stretch (sp²) | Aromatic |

| ~1685 | C=O stretch | Carboxylic Acid |

| ~1610, ~1570 | C=C stretch | Aromatic Ring |

| ~1420 | O-H bend | Carboxylic Acid |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~850 | C-H bend (out-of-plane) | 1,4-disubstituted Aromatic |

Note: Data is compiled from typical values and spectra available from sources like the NIST WebBook.[7]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the powder mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Ensure the spectrometer's sample chamber is empty and clean.

-

Collect a background spectrum to account for atmospheric CO₂ and H₂O.[8]

-

Place the KBr pellet in the sample holder within the spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Processing:

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

If necessary, perform a baseline correction on the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Data Presentation

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

| 178 | Molecular Ion [M]⁺ | [C₁₁H₁₄O₂]⁺ |

| 163 | [M - CH₃]⁺ | [C₁₀H₁₁O₂]⁺ |

| 135 | [M - C₃H₇]⁺ or [M - COOH]⁺ | [C₈H₇O₂]⁺ or [C₁₀H₁₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) | [C₄H₉]⁺ |

Note: The base peak is often the tert-butyl cation at m/z 57 due to its high stability.[9] The molecular ion has a nominal mass of 178 u.[10]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.[9]

-

If necessary, perform serial dilutions to achieve a final concentration of 1-10 µg/mL.[9]

-

Transfer the solution to a GC autosampler vial.

-

-

Instrument Setup (GC):

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a standard non-polar capillary column (e.g., HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Use Helium at a constant flow rate.

-

-

Instrument Setup (MS):

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to ~230°C.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample into the GC.

-

Acquire the data using the instrument's control software.

-

Analyze the resulting Total Ion Chromatogram (TIC) to find the peak corresponding to this compound.

-

Extract the mass spectrum from this peak and compare it with library data for identification.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound | 98-73-7 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. benchchem.com [benchchem.com]

- 7. Benzoic acid, p-tert-butyl- [webbook.nist.gov]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Solubility of 4-tert-Butylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4-tert-Butylbenzoic acid (4-tBBA) in a variety of organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical formulations. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents a visual workflow of these methodologies.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound has been experimentally determined in a wide range of organic solvents at various temperatures. While direct access to the full datasets from the primary literature is not universally available, this guide summarizes the key findings and directs researchers to the original sources for specific data points.

Two key studies provide extensive data on the solubility of this compound:

-

Temperature-Dependent Solubility: A study by Aniya et al. (2017) investigated the solid-liquid phase equilibrium of this compound in several pure and mixed organic solvents at temperatures ranging from 293.15 K to 333.15 K. The pure solvents studied include methanol, ethanol, propan-2-ol, hexane, toluene, 1-octanol, para-tert-butyltoluene, and methyl 4-tert-butylbenzoate. The study found that the solubility of this compound increases with increasing temperature in all the tested pure solvents.

-

Solubility at 298 K: Research by Hart et al. determined the mole fraction solubilities of this compound at 298 K in a broader range of organic solvents. These include various alcohols (1-butanol, 2-butanol, ethanol, 1-heptanol, 1-hexanol, 2-methyl-1-propanol, 2-methyl-2-propanol, 3-methyl-1-butanol, 1-pentanol, 1-propanol, and 2-propanol), alkoxyalcohols (2-butoxyethanol, 2-ethoxyethanol, and 2-methoxyethanol), alkyl alkanoates (butyl acetate, ethyl acetate, methyl acetate, pentyl acetate, and propyl acetate), a cyclic ether (1,4-dioxane), and alkanenitriles (acetonitrile and propanenitrile).

For researchers requiring the specific quantitative data from these studies, it is recommended to consult the original publications:

-

Aniya, V., et al. (2017). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data, 62(4), 1411-1421.

-

Hart, E., et al. (2019). Determination of Abraham model solute descriptors for this compound from experimental solubility data in organic mono-solvents. Physics and Chemistry of Liquids, 57(5), 634-643.

The following tables summarize the solvents in which the solubility of this compound has been experimentally determined in these key studies.

Table 1: Solvents for Temperature-Dependent Solubility Data of this compound

| Solvent Class | Specific Solvents | Temperature Range (K) |

| Alcohols | Methanol, Ethanol, Propan-2-ol, 1-Octanol | 293.15 - 333.15 |

| Hydrocarbons | Hexane, Toluene, para-tert-Butyltoluene | 293.15 - 333.15 |

| Esters | Methyl 4-tert-butylbenzoate | 293.15 - 333.15 |

Table 2: Solvents for Mole Fraction Solubility Data of this compound at 298 K

| Solvent Class | Specific Solvents |

| Alcohols | 1-Butanol, 2-Butanol, Ethanol, 1-Heptanol, 1-Hexanol, 2-Methyl-1-propanol, 2-Methyl-2-propanol, 3-Methyl-1-butanol, 1-Pentanol, 1-Propanol, 2-Propanol |

| Alkoxyalcohols | 2-Butoxyethanol, 2-Ethoxyethanol, 2-Methoxyethanol |

| Alkyl Alkanoates | Butyl Acetate, Ethyl Acetate, Methyl Acetate, Pentyl Acetate, Propyl Acetate |

| Ethers | 1,4-Dioxane |

| Alkanenitriles | Acetonitrile (B52724), Propanenitrile |

Experimental Protocols

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. The most common and reliable method is the static equilibrium method , often referred to as the shake-flask method . This is followed by a suitable analytical technique to determine the concentration of the dissolved solute in the saturated solution.

Static Equilibrium (Shake-Flask) Method

This method is based on achieving a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in the solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade or higher)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Spatula

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a sealed vial or flask. The "excess" is crucial to ensure that a saturated solution is formed and that solid particles remain after equilibrium is reached.

-

Equilibration: The vials are placed in a thermostatically controlled shaker bath set to the desired temperature. The mixture is agitated for a sufficient period to reach equilibrium. The time required to reach equilibrium can vary depending on the solvent, temperature, and agitation speed, and should be determined empirically (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are left undisturbed in the temperature-controlled bath to allow the undissolved solid to settle. A sample of the supernatant (the clear saturated solution) is then carefully withdrawn using a syringe.

-

Filtration: The withdrawn sample is immediately filtered through a syringe filter to remove any remaining solid microparticles. This step is critical to prevent artificially high solubility measurements.

-

Sample Preparation for Analysis: The clear, filtered saturated solution is then accurately diluted with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

Analytical Methods for Concentration Determination

The concentration of this compound in the diluted saturated solution can be determined using various analytical techniques.

HPLC is a highly accurate and specific method for determining the concentration of this compound.

Typical HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with a small amount of acid like phosphoric acid or formic acid to ensure the analyte is in its protonated form).

-

Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., around 240 nm).

-

Quantification: A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations in the same solvent. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

For routine analysis, UV-Vis spectrophotometry can be a simpler and faster method, provided that no other components in the solution absorb at the same wavelength as this compound.

Procedure:

-

Wavelength of Maximum Absorbance (λmax): A solution of this compound in the solvent of interest is scanned across a range of UV wavelengths to determine the λmax, the wavelength at which it exhibits maximum absorbance.

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The absorbance of the diluted saturated solution is measured at the λmax.

-

Concentration Calculation: The concentration of this compound in the diluted sample is determined using the equation of the line from the calibration curve (Beer-Lambert Law). The original solubility is then calculated by taking the dilution factor into account.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound in an organic solvent using the static equilibrium method followed by HPLC analysis.

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-Butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-tert-Butylbenzoic acid (4-t-BBA), a compound of significant interest in various industrial and pharmaceutical applications. This document outlines the key physical constants, detailed experimental protocols for their determination, and a logical representation of the compound's physical states.

Core Physicochemical Data

This compound, a white crystalline solid, is an aromatic carboxylic acid with a bulky tert-butyl group.[1] This substitution influences its physical properties, including its melting and boiling points.[1] The following table summarizes the reported values for these fundamental properties.

| Physical Property | Reported Value(s) | Source(s) |

| Melting Point | 162-165 °C | [2][3] |

| 163.0-169.0 °C | [1] | |

| 164.5-165.5 °C | [4] | |

| 165-167 °C | [5] | |

| 168.5-169.0 °C | [6] | |

| Boiling Point | ~280 °C | [3] |

| 283.3 °C at 760 mmHg |

Experimental Protocols

Determination of Melting Point by Capillary Method

The melting point of a crystalline solid like this compound is typically determined using the capillary method with a melting point apparatus. This method relies on the principle that a pure substance melts over a very narrow and reproducible temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil for Thiele tube)

-

Spatula

-

Watch glass

Procedure:

-

A small sample of dry, powdered this compound is placed on a clean watch glass.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube.

-

The tube is then inverted and tapped gently to move the solid to the sealed end, aiming for a sample height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The thermometer and capillary assembly are placed in the melting point apparatus.

-

The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Boiling Point by Thiele Tube Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a high-boiling-point solid like this compound, this determination would be performed on a molten sample.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Clamps and stand

Procedure:

-

A small amount of this compound is placed in the small test tube and gently heated until it melts.

-

A capillary tube, with its sealed end up, is placed into the molten sample.

-

The test tube is attached to a thermometer.

-

This assembly is then placed in a Thiele tube containing a high-boiling-point liquid such as mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is heated gently and evenly.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. The barometric pressure should also be recorded as the boiling point is pressure-dependent.

Physical State Transitions

The melting and boiling points define the temperatures at which this compound transitions between its solid, liquid, and gaseous states under atmospheric pressure. This relationship can be visualized as a simple workflow.

Caption: State transitions of this compound.

References

- 1. A13997.0B [thermofisher.com]

- 2. This compound 99 98-73-7 [sigmaaldrich.com]

- 3. This compound | 98-73-7 [chemicalbook.com]

- 4. This compound | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]

Synthesis of 4-tert-Butylbenzoic Acid from p-tert-Butyltoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylbenzoic acid from p-tert-butyltoluene, a critical transformation in the production of various industrial and pharmaceutical compounds. The document details the prevalent synthetic methodologies, presents quantitative data for process optimization, and offers detailed experimental protocols. Furthermore, it visualizes the core chemical processes and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and performance polymers. Its production primarily relies on the oxidation of the methyl group of p-tert-butyltoluene. The selection of an appropriate synthetic route is contingent on factors such as desired yield, purity, scalability, and environmental considerations. This guide focuses on the most common and effective methods for this conversion, providing the necessary data and protocols for laboratory and potential scale-up applications.

Synthetic Methodologies and Data Presentation

The synthesis of this compound from p-tert-butyltoluene is predominantly achieved through liquid-phase oxidation. This can be accomplished using various oxidizing agents and catalytic systems. Below is a summary of the key methods with their respective quantitative data, allowing for easy comparison.

Catalytic Air/Oxygen Oxidation

The most industrially viable method involves the liquid-phase oxidation of p-tert-butyltoluene with air or pure oxygen in the presence of a transition metal catalyst, typically a cobalt salt. This method is favored for its cost-effectiveness and efficiency.

| Catalyst System | Oxidant | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |

| Cobalt(II) Acetate (B1210297) | Oxygen | 90 | - | - | 89 | - | [1][2] |

| Cobalt(II) Acetate | Oxygen | 130 | 8 | - | 71 | - | [1] |

| Cobalt Acetylacetonate(II) | Air | 150 | 8 | 54.9 | - | 94.8 | [3] |

| Cobalt(II) Acetate | Oxygen | 160 | 5 | - | 56.8 | 92.1 | [2] |

| Cobalt Naphthenate | Oxygen | 140 | 3 | - | - | - | [4] |

| Cobalt(II) Acetate / NaBr | Molecular Oxygen | 130 | 8 | - | 71.0 | - | [1] |

| Cobalt(II) Acetate | Oxygen-containing gas | 150-155 (initial), 135-145 (main) | 0.25-2 (initial), >5 (main) | - | - | - | [5][6] |

Note: The yield and conversion rates can be influenced by factors such as catalyst concentration, solvent (or lack thereof), and the partial pressure of oxygen.

Oxidation with Strong Oxidizing Agents

Alternative methods utilize strong, stoichiometric oxidizing agents. While often providing high conversions on a lab scale, these methods can be less economical and generate more waste for industrial applications.

| Oxidizing Agent | Phase Transfer Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Potassium Permanganate (B83412) | Benzyl (B1604629) triethyl ammonium (B1175870) chloride | 0.83 | 82.6 | [7] |

| Nitric Acid (68%) | None | 8 | 95.5 (crude) | [7] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from p-tert-butyltoluene.

Protocol 1: Cobalt-Catalyzed Air Oxidation

This protocol is based on the commonly employed liquid-phase air oxidation method.

Materials:

-

p-tert-Butyltoluene (PTBT)

-

Cobalt(II) acetate tetrahydrate

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Equipment:

-

Glass reactor equipped with a mechanical stirrer, gas inlet tube, reflux condenser, and temperature controller

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a glass reactor, charge p-tert-butyltoluene and cobalt(II) acetate. A typical catalyst loading is 0.1-1.0% by weight relative to the p-tert-butyltoluene.[6] For example, for 100g of p-tert-butyltoluene, use 0.1-1.0g of cobalt(II) acetate.

-

Reaction Initiation: Begin stirring and heat the mixture to an initial temperature of 150-155 °C.[5][6]

-

Oxidation: Introduce a steady stream of air or oxygen gas through the gas inlet tube into the reaction mixture. The reaction is typically initiated at a higher temperature for a short period (0.5-1 hour) to overcome the induction period.[5]

-

Reaction Continuation: After the initiation phase, reduce the temperature to 135-145 °C and continue the oxidation for an additional 5-12 hours.[5][6] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or by measuring the acid number of the reaction mixture.

-

Work-up - Crystallization: Once the reaction is complete, cool the reaction mixture to room temperature to allow the this compound to crystallize.

-

Isolation: Filter the crude product using a Büchner funnel. Wash the collected solid with cold p-tert-butyltoluene or toluene to remove unreacted starting material and byproducts.[5]

-

Purification - Recrystallization:

-

Dissolve the crude product in a minimal amount of hot toluene.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum.

-

Protocol 2: Potassium Permanganate Oxidation

This protocol describes a laboratory-scale synthesis using potassium permanganate.

Materials:

-

p-tert-Butyltoluene

-

Potassium permanganate (KMnO₄)

-

Benzyl triethyl ammonium chloride (phase transfer catalyst)

-

Toluene

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium sulfite (B76179) or sodium bisulfite (for quenching excess KMnO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

Procedure:

-

Reaction Setup: To a three-necked flask, add p-tert-butyltoluene (e.g., 6 mL), deionized water (100 mL), and benzyl triethyl ammonium chloride (1.0 g).[7]

-

Addition of Oxidant: While stirring vigorously, heat the mixture to reflux. Dissolve potassium permanganate (8.4 g) in water and add it portion-wise to the reaction mixture over a period of 1-2 hours.[7]

-

Reaction: Continue refluxing for 7-8 hours, or until the purple color of the permanganate has disappeared.[7]

-

Work-up - Quenching and Filtration:

-

Cool the reaction mixture to room temperature.

-

Add a small amount of sodium sulfite or a saturated solution of sodium bisulfite to quench any unreacted potassium permanganate.

-

Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

-

-

Isolation of Product:

-

Combine the filtrate and the aqueous washings.

-

Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.[7]

-

The this compound will precipitate as a white solid.

-

-

Purification - Recrystallization:

-

Collect the crude product by filtration.

-

Recrystallize the solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to obtain the purified product.[7]

-

Mandatory Visualizations

Reaction Mechanism: Free Radical Oxidation of p-tert-Butyltoluene

The cobalt-catalyzed oxidation of p-tert-butyltoluene to this compound proceeds via a free-radical chain mechanism. The following diagram illustrates the key steps of initiation, propagation, and termination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. CN102617335A - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

- 6. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

- 7. p-toluenesulfonicacid-ptbba.com [p-toluenesulfonicacid-ptbba.com]

In-Depth Technical Guide to the Health and Safety of 4-tert-Butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 4-tert-Butylbenzoic acid (p-TBBA), a compound used in various industrial applications, including as a stabilizer for alkyd resins and an intermediate in the synthesis of other chemicals.[1] This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by consolidating toxicological data, outlining experimental methodologies, and visualizing key toxicological pathways.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data regarding the physicochemical properties and toxicological profile of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | p-tert-Butylbenzoic acid, PTBBA | [2] |

| CAS Number | 98-73-7 | [2] |

| Molecular Formula | C11H14O2 | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Colorless needle-like crystals or white crystalline powder | [1] |

| Melting Point | 162-167 °C | [2] |

| Boiling Point | 280 °C | [4] |

| Flash Point | >80 °C | [2] |

| Water Solubility | Insoluble | [2] |

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 473 mg/kg | [2] |

| LD50 | Mouse | Oral | 568 mg/kg | [2] |

| LD50 | Rabbit | Dermal | >900 mg/kg | [2] |

| LD50 | Rat | Dermal | 300 mg/kg | [2] |

| LC50 | Rat | Inhalation | >1900 mg/m³/4H | [2] |

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is also recognized as a reproductive toxin.[2] Key target organs affected by this chemical include the kidneys, liver, respiratory system, nervous system, and the male reproductive system.[2]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[2]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[2]

-

Handling: Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not ingest or inhale.[2]

-

Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2]

Experimental Protocols

The toxicological data for this compound have been established through a series of experiments conducted in accordance with internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological assessments.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.[5]

-

Test Animals: The study is typically conducted using female Wistar rats.[5]

-

Procedure:

-

Animals are fasted for at least 16 hours prior to administration of the test substance, with water available ad libitum.[5]

-

A single oral dose is administered by gavage. In a limit test, a dose of 2000 mg/kg body weight is used.[5]

-

If no mortality is observed at the starting dose, a subsequent group of animals is dosed at the same level to confirm the result.[5]

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days following administration.[5]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[5]

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity (LD50) of a substance.

-

Test Animals: The albino rabbit is the preferred species.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied to a small area of skin (approximately 10% of the total body surface area) and held in place with a porous gauze dressing for 24 hours.

-

-

Observations: The animals are observed for mortality and signs of toxicity for at least 14 days. Body weights are recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Skin Irritation (Based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test System: In vitro reconstructed human epidermis (RhE) models are used to replace in vivo testing where possible.[6]

-

Procedure:

-

Endpoint: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[7]

Eye Irritation (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or damage.

-

Test Animals: The albino rabbit is the recommended species.

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

-

Observations: The degree of eye irritation is scored for the cornea, iris, and conjunctiva. Reversibility of any observed lesions is also assessed.

Reproductive Toxicity (Based on OECD Guideline 421)

-

Objective: To screen for potential effects on male and female reproductive performance.[8]

-

Test Animals: The rat is the preferred species.[8]

-

Procedure:

-

Endpoints: Observations include effects on gonadal function, mating behavior, conception, development of the conceptus, parturition, and early postnatal development. Histopathology of the testes is a key endpoint for assessing male reproductive effects.[8]

Mechanism of Toxicity and Signaling Pathways

A significant toxicological concern for this compound is its effect on male reproductive health, specifically spermatogenesis. The proposed mechanism involves the metabolic activation of p-TBBA and its subsequent interference with key cellular processes in the testes.

Adverse Outcome Pathway for Spermatotoxicity

Recent research has elucidated a plausible adverse outcome pathway for the spermatotoxicity induced by substances metabolized to p-TBBA.[9] This pathway highlights the critical role of coenzyme A (CoA) in testicular function.

The key molecular initiating event is the formation of p-TBBA-CoA conjugates .[9] This conjugation is a metabolic process that occurs within the testicular cells. The accumulation of these conjugates leads to a depletion of the free CoA pool .[9]

Coenzyme A is a vital cofactor in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle for energy production. The depletion of CoA disrupts these essential processes, leading to an imbalance in lipid metabolism and a reduction in cellular energy production within the seminiferous tubules.[9]

This metabolic disruption ultimately results in impaired spermatogenesis , manifesting as a decrease in late-stage germ cell populations.[9]

Experimental Workflow for In Vitro Skin Irritation Testing

The following diagram illustrates a typical workflow for assessing the skin irritation potential of a chemical like this compound using a reconstructed human epidermis (RhE) model, in line with OECD Guideline 439.

Conclusion

This compound presents several health and safety concerns that necessitate careful handling and the use of appropriate personal protective equipment. The primary hazards include acute toxicity upon ingestion, the potential for organ damage with repeated exposure, and reproductive toxicity, particularly affecting the male reproductive system. The mechanism of its spermatotoxicity appears to be linked to the disruption of essential metabolic pathways in the testes. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for the continued assessment of the safety of this and other chemicals. Researchers and professionals in drug development should remain vigilant in adhering to these safety protocols to mitigate the risks associated with the handling and use of this compound.

References

- 1. This compound | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.stanford.edu [web.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. Testicular function of men occupationally exposed to para-tertiary butyl benzoic acid. | Sigma-Aldrich [sigmaaldrich.com]

- 8. oecd.org [oecd.org]

- 9. Towards the mechanism of spermatotoxicity of p-tert-butyl-alpha-methylhydrocinnamic aldehyde: inhibition of late stage ex-vivo spermatogenesis in rat seminiferous tubule cultures by para-tert-butyl- benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-Butylbenzoic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butylbenzoic acid (4-tBBA), a significant organic compound with diverse applications in industrial and pharmaceutical chemistry. The document details its historical development, key physical and chemical properties, and various synthetic methodologies, from laboratory-scale preparations to industrial manufacturing processes. Detailed experimental protocols for seminal synthetic routes are provided, along with spectral data for characterization. Furthermore, this guide illustrates the core reaction pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers and professionals in chemical and pharmaceutical development.

Introduction and Historical Context

This compound, a substituted benzoic acid, is a white crystalline solid at room temperature.[1] Its synthesis was first reported in the mid-20th century, emerging from research focused on sterically hindered aromatic systems.[1] While no single individual is widely credited with its discovery, its development is intrinsically linked to the advancement of synthetic organic chemistry, particularly the exploration of Friedel-Crafts reactions and oxidation of alkylbenzenes.

The industrial importance of 4-tBBA grew with the development of alkyd resins, where it serves as a crucial modifier.[2] Its unique properties, conferred by the bulky tert-butyl group, have led to its use in a wide array of applications, including as a stabilizer in polymers, a corrosion inhibitor, and an intermediate in the synthesis of pharmaceuticals and cosmetics.[3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 4-tBBA is essential for its application and synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| CAS Number | 98-73-7 | [3] |

| Appearance | White crystalline powder/needles | [3][5] |

| Melting Point | 164.5-169.0 °C | [3][5] |

| Boiling Point | 280 °C (at 760 mmHg) | |

| Flash Point | 158 °C | [5] |

| Solubility | Insoluble in water; very soluble in alcohol and benzene (B151609) | [3][5] |

| Vapor Pressure | 0.000636 mmHg | [5] |

| pH | 3.9 (saturated aqueous solution) | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Signals corresponding to tert-butyl protons and aromatic protons. | [6][7] |

| ¹³C NMR | Resonances for the carboxylic acid carbon, quaternary tert-butyl carbon, methyl carbons, and aromatic carbons. | [6] |

| IR (Infrared) | Characteristic absorptions for O-H stretch of the carboxylic acid, C=O stretch, and aromatic C-H and C=C stretches. | [8] |

| Mass Spec (MS) | Molecular ion peak and characteristic fragmentation pattern. | [9] |

| UV (Ultraviolet) | Maximum absorption (λmax) at 237.5 nm. | [10] |

Synthesis of this compound

The synthesis of this compound can be achieved through several pathways. The most common methods involve the oxidation of 4-tert-butyltoluene (B18130) and Friedel-Crafts type reactions.

Industrial Production: Oxidation of 4-tert-Butyltoluene

The primary industrial route to this compound is the air oxidation of 4-tert-butyltoluene.[3] This process is typically carried out in the liquid phase using a transition metal catalyst, such as cobalt salts.[11]

Caption: Industrial synthesis of this compound.

A detailed industrial process involves the liquid-phase oxidation of 4-tert-butyltoluene with air in the presence of a cobalt acetate (B1210297) catalyst and a sodium bromide initiator.[12] The reaction is typically conducted in an autoclave reactor.

-

Charging the Reactor: The reactor is charged with 4-tert-butyltoluene and acetic acid as a solvent. Cobalt acetate and sodium bromide are added as the catalyst system.

-